molecular formula C27H22O6 B132643 Bequinostatin D CAS No. 152175-75-2

Bequinostatin D

Cat. No.: B132643
CAS No.: 152175-75-2
M. Wt: 442.5 g/mol
InChI Key: KQPKOQPRDHCAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bequinostatin D (CAS: 152175-75-2) is a member of the microbial aromatic polyketide family, structurally related to other bequinostatin derivatives such as Bequinostatin C and E. These compounds are produced by Streptomyces species and exhibit diverse bioactivities, such as enzyme inhibition and antimicrobial properties .

Properties

CAS No.

152175-75-2

Molecular Formula

C27H22O6

Molecular Weight

442.5 g/mol

IUPAC Name

1,7,9,11-tetrahydroxy-3-pentylbenzo[a]tetracene-8,13-dione

InChI

InChI=1S/C27H22O6/c1-2-3-4-5-13-8-14-6-7-16-17(22(14)20(29)9-13)12-19-24(26(16)32)27(33)23-18(25(19)31)10-15(28)11-21(23)30/h6-12,28-30,32H,2-5H2,1H3

InChI Key

KQPKOQPRDHCAAB-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O

Other CAS No.

152175-75-2

Synonyms

8,13-dihydro-1,7,9,11 tetrahydroxy-8-13-dioxo-3-pentylbenzo(a)naphthacene
bequinostatin D

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Bequinostatin derivatives and related polyketides share a pentangular aromatic framework but differ in functional group modifications. Key structural distinctions include:

Compound Molecular Formula Core Structure Key Modifications Producing Organism
Bequinostatin C C₂₈H₂₂O₈ Pentangular naphthoquinone Carboxylic acid at C-2 Streptomyces sp. MI384-DF12
Bequinostatin D Not fully resolved Likely similar to C Hypothesized hydroxylation at C-19 (based on biosynthetic pathways) Streptomyces sp. (inferred)
Benastatin A C₂₈H₂₂O₈ Pentangular polyphenol Lactone ring, no quinone moiety Streptomyces sp.
Fredericamycin A C₃₁H₂₃NO₉ Hexacyclic spiroketal Lactone and pyridone rings Streptomyces griseus
Xantholipin C₃₄H₂₈O₁₀ Hexacyclic quinone Methoxy and glycosyl groups Streptomyces sp.

Notes:

  • This compound is hypothesized to arise from ketoreductase (KR) inactivation in the benastatin pathway, leading to hydroxylation at C-19, similar to benastatin K/L .
  • Fredericamycin A and xantholipin feature additional rings (e.g., lactone or pyridone) absent in bequinostatins .

Key Findings :

  • Bequinostatin C’s GSTP1 inhibition enhances chemotherapeutic efficacy by reducing drug detoxification in cancer cells .
  • Bequinostatin E demonstrates broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Fredericamycin A’s spiroketal structure enables unique DNA interaction, unlike the quinone-mediated mechanisms of bequinostatins .

Q & A

Q. How can multi-omics approaches contextualize this compound’s polypharmacology?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) data from treated vs. untreated models. Use pathway analysis tools (IPA, Metascape) to identify enriched biological processes and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bequinostatin D
Reactant of Route 2
Bequinostatin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.